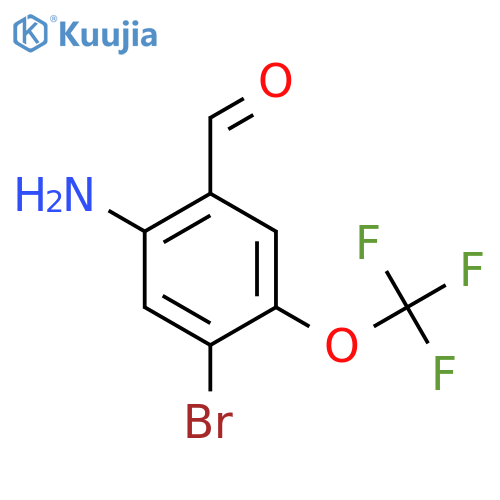

Cas no 1807146-51-5 (2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde)

1807146-51-5 structure

商品名:2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde

CAS番号:1807146-51-5

MF:C8H5BrF3NO2

メガワット:284.030011892319

CID:4964226

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde

-

- インチ: 1S/C8H5BrF3NO2/c9-5-2-6(13)4(3-14)1-7(5)15-8(10,11)12/h1-3H,13H2

- InChIKey: YUDAJZRPGKZGCR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=O)C=C1OC(F)(F)F)N

計算された属性

- せいみつぶんしりょう: 282.94558 g/mol

- どういたいしつりょう: 282.94558 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3

- ぶんしりょう: 284.03

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000515-1g |

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde |

1807146-51-5 | 97% | 1g |

1,549.60 USD | 2021-06-22 | |

| Alichem | A014000515-250mg |

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde |

1807146-51-5 | 97% | 250mg |

484.80 USD | 2021-06-22 | |

| Alichem | A014000515-500mg |

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde |

1807146-51-5 | 97% | 500mg |

847.60 USD | 2021-06-22 |

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1807146-51-5 (2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量